molecular formula C8H8N4O2 B5538827 4-(Furan-2-yl)-6-methoxy-1,3,5-triazin-2-amine

4-(Furan-2-yl)-6-methoxy-1,3,5-triazin-2-amine

Cat. No.: B5538827
M. Wt: 192.17 g/mol
InChI Key: ULWAOEMIYFVUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-2-yl)-6-methoxy-1,3,5-triazin-2-amine is a heterocyclic compound that features a furan ring and a triazine ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the triazine ring is a six-membered aromatic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-6-methoxy-1,3,5-triazin-2-amine typically involves the formation of the triazine ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-furylamine with cyanuric chloride in the presence of a base such as triethylamine can yield the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-6-methoxy-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated triazines.

    Substitution: Both the furan and triazine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed

    Oxidation: Products may include furanones or other oxygenated derivatives.

    Reduction: Products may include partially or fully hydrogenated triazines.

    Substitution: Products depend on the substituents introduced but can include a wide range of functionalized derivatives.

Scientific Research Applications

4-(Furan-2-yl)-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-6-methoxy-1,3,5-triazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and triazine rings can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)-1,3,5-triazin-2-amine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    6-Methoxy-1,3,5-triazin-2-amine:

Uniqueness

4-(Furan-2-yl)-6-methoxy-1,3,5-triazin-2-amine is unique due to the presence of both the furan and methoxy groups, which can enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-13-8-11-6(10-7(9)12-8)5-3-2-4-14-5/h2-4H,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWAOEMIYFVUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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